5-Methyloctanoic acid
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Overview
Description
5-Methyloctanoic acid is a medium-chain fatty acid with the molecular formula C₉H₁₈O₂. This compound is characterized by its hydrophobic nature, making it practically insoluble in water and relatively neutral .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctanoic acid can be achieved through various methods. One common approach involves the oxidation of 5-methyloctanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method involves the hydrolysis of 5-methyloctanoyl chloride in the presence of water or a suitable base .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 5-methyloctanal, followed by oxidation to yield the desired acid . This process is often carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives using strong oxidizing agents.
Reduction: Reduction of this compound can yield 5-methyloctanol.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Derivatives such as this compound.
Reduction: 5-Methyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyloctanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyloctanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid oxidation and synthesis . Additionally, it can affect cellular signaling pathways related to energy homeostasis and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Methyloctanoic acid: Similar in structure but with the methyl group at the 4th position.
2-Methyloctanoic acid: Methyl group at the 2nd position.
3-Methyloctanoic acid: Methyl group at the 3rd position.
Uniqueness
5-Methyloctanoic acid is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methyl group at the 5th carbon atom imparts distinct properties compared to its isomers, affecting its solubility, hydrophobicity, and interaction with biological molecules .
Properties
IUPAC Name |
5-methyloctanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-8(2)6-4-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKYBNNWJGLBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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